molecular formula C16H13FO B1313464 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 82101-34-6

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1313464
CAS RN: 82101-34-6
M. Wt: 240.27 g/mol
InChI Key: UQEMVIDJUWWBHF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 4-Fluoronaphtho[2,3-d]isoxazole-1-one, is a heterocyclic compound with a wide range of applications in the field of synthetic organic chemistry. It is used as a starting material for the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides. It can also be used as a building block for the synthesis of other compounds. Its unique structure and properties make it an important compound for research in the field of organic synthesis.

Scientific Research Applications

Synthesis and Characterization

  • 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and similar compounds have been explored in various synthetic and characterization studies. For instance, Ooi, Goto, and Maruoka (2003) investigated fluorotetraphenylbismuth for alpha-phenylation of carbonyl compounds, demonstrating the utility of this method in organic synthesis, including the synthesis of 1-trimethylsiloxy-3,4-dihydronaphthalene derivatives (Ooi, Goto, & Maruoka, 2003).

Synthetic Applications

  • The compound has been used in one-pot synthesis methods. Liu et al. (2012) described a Pd(PPh3)4/AgOAc-catalyzed one-pot synthesis of substituted 3,4-dihydronaphthalen-1(2H)-ones, highlighting its simplicity, mild reaction conditions, and good yields (Liu et al., 2012).

Asymmetric Synthesis

  • Lázaro et al. (2016) focused on the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives, which are related to the compound . This study underscores the potential of such derivatives in asymmetric synthesis applications (Lázaro et al., 2016).

Antimicrobialand Anti-inflammatory Properties

  • Research has also delved into the antimicrobial and anti-inflammatory potential of fluorine-substituted derivatives. Sun et al. (2019) investigated fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, revealing enhanced solubility and potential inhibitory effects on LPS-induced NO secretion, indicating their biological activity potential (Sun, Gao, Wang, & Hou, 2019).

Biological Evaluation as Bcl-2 Inhibitors

  • The derivatives of 3,4-dihydronaphthalen-1(2H)-one have been synthesized and evaluated for their antitumor activities and interactions with Bcl-2 protein, a crucial factor in cancer research. Wang et al. (2017) noted the significant anticancer activities of these derivatives, especially in inhibiting Bcl-2 protein (Wang, Zhang, Cui, Sheng, Sun, Tian, Liu, & Liang, 2017).

Mast Cell-Stabilising Activity

  • Novel mast cell-stabilising amine derivatives of 3,4-dihydronaphthalen-1(2H)-one have been explored for their potential in modulating allergic and inflammatory phenomena. Barlow et al. (2011) synthesized and evaluated several compounds for their activity, indicating their applicability in allergic and inflammatory conditions (Barlow, Tao, Woods, Byrne, & Walsh, 2011).

NMR Spectroscopy Applications

  • The compound has been a subject of study in NMR spectroscopy to understand its structural and conformational properties. Cook, Katritzky, Pennington, and Semple (1969) used NMR spectra to study 1,2-dihydronaphthalenes, including derivatives like 4-phenyl-1,2-dihydronaphthalene, indicating its utility in spectroscopic analysis (Cook, Katritzky, Pennington, & Semple, 1969).

properties

IUPAC Name

4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMVIDJUWWBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513485
Record name 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

CAS RN

82101-34-6
Record name 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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